molecular formula C24H29F3N2O4 B12785083 ((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester CAS No. 159949-02-7

((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester

Cat. No.: B12785083
CAS No.: 159949-02-7
M. Wt: 466.5 g/mol
InChI Key: PKJBFPYDNKWNHR-PCCBWWKXSA-N
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Description

((S)-2-Methyl-1-((1S,2R)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester** is a complex organic compound characterized by its unique structure, which includes trifluoromethyl and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: What sets ((S)-2-Methyl-1-((1S*,2R*)-3,3,3-trifluoro-2-hydroxy-1-phenethyl-propylcarbamoyl)-propyl)-carbamic acid, benzyl ester apart is its unique combination of functional groups and stereochemistry. This unique structure allows it to interact with specific molecular targets in ways that similar compounds cannot, making it valuable for a wide range of scientific research applications.

Properties

CAS No.

159949-02-7

Molecular Formula

C24H29F3N2O4

Molecular Weight

466.5 g/mol

IUPAC Name

benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2R,3S)-1,1,1-trifluoro-2-hydroxy-5-phenylpentan-3-yl]amino]butan-2-yl]carbamate

InChI

InChI=1S/C24H29F3N2O4/c1-16(2)20(29-23(32)33-15-18-11-7-4-8-12-18)22(31)28-19(21(30)24(25,26)27)14-13-17-9-5-3-6-10-17/h3-12,16,19-21,30H,13-15H2,1-2H3,(H,28,31)(H,29,32)/t19-,20-,21+/m0/s1

InChI Key

PKJBFPYDNKWNHR-PCCBWWKXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)[C@H](C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(CCC1=CC=CC=C1)C(C(F)(F)F)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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